Sodium thioctate

Description

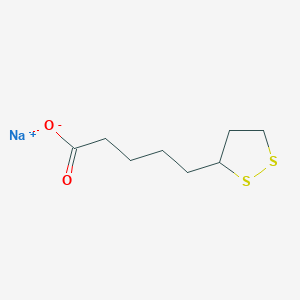

Structure

2D Structure

Properties

CAS No. |

2319-84-8 |

|---|---|

Molecular Formula |

C8H14NaO2S2 |

Molecular Weight |

229.3 g/mol |

IUPAC Name |

sodium;5-(dithiolan-3-yl)pentanoate |

InChI |

InChI=1S/C8H14O2S2.Na/c9-8(10)4-2-1-3-7-5-6-11-12-7;/h7H,1-6H2,(H,9,10); |

InChI Key |

YMRCBXUDLIHEKH-UHFFFAOYSA-N |

SMILES |

C1CSSC1CCCCC(=O)[O-].[Na+] |

Isomeric SMILES |

C1CSSC1CCCCC(=O)[O-].[Na+] |

Canonical SMILES |

C1CSSC1CCCCC(=O)O.[Na] |

Other CAS No. |

2319-84-8 |

Synonyms |

sodium thioctate; Sodium 5-(dithiolan-3-yl)pentanoate; Thioctic acid sodium salt; SODIUM LIPOATE; alpha-Lipoic Acid Sodium; ALPHALIPOICACIDSODIUMSALT; Sodium thioctate SODIUM LIPOATE |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Preparations of Sodium Thioctate

Classical Synthetic Routes for Sodium Thioctate Synthesis

Classical methods for synthesizing this compound largely rely on established organic chemistry principles, involving the formation of the cyclic disulfide structure characteristic of thioctic acid, followed by salt formation.

Neutralization of Thioctic Acid with Alkali Metal Bases

A common and straightforward method for obtaining this compound is the neutralization of thioctic acid with an alkali metal base, such as sodium hydroxide (B78521) or sodium bicarbonate. smolecule.com This reaction involves the deprotonation of the carboxylic acid group of thioctic acid by the base, forming the corresponding sodium salt and water. The reaction can be represented as:

RCOOH + NaOH → RCOONa + H₂O

where R represents the 5-(1,2-dithiolan-3-yl)pentyl group. This method is widely used due to its simplicity and the ready availability of the starting materials.

Chemical Reduction Pathways for Disulfide Compounds

While the formation of thioctic acid involves the creation of a disulfide bond, the reduction of disulfide compounds is a fundamental chemical transformation. In the context of synthesizing the thioctic acid precursor, 6,8-dimercapto-octanoic acid, disulfide reduction pathways are relevant for preparing dithiol intermediates if they are not directly synthesized. Various reductants can cleave disulfide bonds to yield thiols. wikipedia.orgtandfonline.commdpi.comgoogle.com Examples of reducing agents include thiols like β-mercaptoethanol or dithiothreitol, or other chemical reductants such as sodium borohydride (B1222165) or magnesium in methanol. tandfonline.comlibretexts.org The interconversion between dithiol and disulfide groups is a redox reaction, with the dithiol form being the reduced state. libretexts.org

Biotechnological and Enzymatic Approaches in Thioctic Acid Production

Biotechnological methods have emerged as alternative routes for producing thioctic acid, often focusing on microbial fermentation processes. smolecule.comresearchgate.net Thioctic acid is a naturally occurring compound synthesized by plants and animals, including humans, and functions as a cofactor for mitochondrial multienzyme complexes. oregonstate.edu The in vivo synthesis in mammalian systems involves octanoyl-ACP and a lipoic acid synthetase which incorporates sulfur atoms. oregonstate.edu Research has explored using engineered microorganisms, such as Saccharomyces cerevisiae yeasts, for the production of R-lipoic acid. researchgate.net These biotechnological approaches can offer more environmentally friendly and potentially scalable methods for obtaining thioctic acid, which is subsequently converted to this compound.

Supramolecular Polymerization and Self-Assembly of this compound

This compound exhibits remarkable behavior in solution, undergoing dynamic covalent polymerization and hierarchical self-organization into ordered supramolecular networks. acs.orgresearchgate.netresearchgate.netacs.orgnih.gov This characteristic is attributed to the unique structural features of this compound, combining a carboxylate head group with a cyclic disulfide moiety.

Dynamic Covalent Ring-Opening Polymerization Mechanisms

This compound can undergo dynamic covalent ring-opening polymerization (ROP) of its 1,2-dithiolane (B1197483) ring. acs.orgresearchgate.netresearchgate.netacs.orginnovationforever.com This polymerization is dynamic and reversible, driven by disulfide exchange reactions. wikipedia.orglibretexts.orginnovationforever.commdpi.comresearchgate.netosti.gov The five-membered disulfide ring can open, leading to the formation of linear polymeric chains containing dynamic disulfide linkages in the backbone. innovationforever.commdpi.com This process can be initiated under various conditions, including thermal initiation at temperatures around the melting point of thioctic acid (70°C) or even at room temperature in aqueous solutions for this compound. innovationforever.com The dynamic nature of these covalent bonds allows for the formation and breakage of linkages, leading to reversible polymerization and the potential for self-healing and recyclability of the resulting materials. acs.orgresearchgate.net

Hierarchical Self-Organization into Ordered Supramolecular Networks

Beyond simple polymerization, this compound can undergo hierarchical self-organization, where the dynamically formed linear polymers further assemble into highly ordered supramolecular structures. smolecule.comacs.orgresearchgate.netresearchgate.netnih.govnih.govchinesechemsoc.org This hierarchical assembly is influenced by factors such as concentration and environmental conditions, including evaporation-induced interfacial confinement. acs.orgresearchgate.netresearchgate.netchinesechemsoc.org The interplay of dynamic covalent bonds in the polymer backbone and non-covalent interactions, such as hydrogen bonding between carboxylic acid groups (or potentially interactions involving the carboxylate in the case of this compound), drives the organization into layered networks with long-range order. acs.orginnovationforever.comchinesechemsoc.org This process involves a scheduled hierarchical pathway, leading to structures ordered at both macroscopic and molecular scales, as revealed by techniques like X-ray scattering. acs.orgresearchgate.netresearchgate.netnih.gov The ability of this compound to form such ordered supramolecular networks from a simple small molecule highlights the potential for designing complex materials through controlled self-assembly. acs.orgresearchgate.netresearchgate.netacs.org

Influence of Interfacial Confinement on Supramolecular Architecture

Interfacial confinement plays a crucial role in directing the supramolecular self-assembly of this compound into highly ordered structures. By combining the dynamic covalent ring-opening polymerization (ROP) of this compound with an evaporation-induced interfacial confinement effect, researchers have precisely controlled its self-assembly into a layered supramolecular network with long-range order at both macroscopic and molecular scales. acs.orgnih.govresearchgate.netacs.orgresearchgate.netacs.orgresearchgate.net This process involves the hierarchical self-assembly of this compound in water, driven by hydrophilic/hydrophobic effects, dynamic covalent ROP, and ionic interactions, culminating in evaporation-induced interfacial ordering. nih.govacs.org

The resulting layered network consists of alternating layers: hydrophilic ionic stacking and hydrophobic polymer mainchains. nih.govacs.org The hydrophilic layers can bind water molecules, acting as interlayer lubricants that modulate material properties such as mechanical performance, self-healing capability, and actuating function. acs.orgnih.govresearchgate.net This dynamic polymeric network can be disassembled back into monomers and reformed via a water-mediated route, demonstrating full recyclability. acs.orgnih.govresearchgate.net Small-angle and wide-angle X-ray scattering technologies have been employed to reveal the layered structure and long-range order achieved through this method. acs.orgnih.govresearchgate.netacs.orgresearchgate.net

Fabrication of Deep Eutectic Solvents and Bioadhesive Systems

While the direct fabrication of deep eutectic solvents (DES) from this compound is not explicitly detailed in the search results, this compound and its parent compound, thioctic acid, are relevant in the context of developing novel materials, including bioadhesive systems, where DES could potentially be utilized as green solvents or components. Deep eutectic solvents are a class of ionic fluids typically composed of two or three cheap and safe components that form a eutectic mixture with a melting point lower than that of the individual components, often through hydrogen bond interactions. nih.govmdpi.comrsc.org They are recognized for their low volatility, high thermal stability, and tunable solvation capabilities, making them promising alternatives to traditional organic solvents in various applications, including material synthesis and processing. nih.govmdpi.comrsc.orgresearchgate.net

Thioctic acid, the precursor to this compound, has been utilized in the development of bioadhesives. For instance, a dynamic solvent-free supramolecular bioadhesive has been developed using thioctic acid, proanthocyanidins, and FeCl₃, forming dynamic bonds including disulfide bonds, hydrogen bonds, and coordination bonds. acs.org In this system, thioctic acid undergoes ring-opening polymerization to form a polymer. acs.org Another approach involves nucleobase-tackified thioctic acid-based supramolecular polymer adhesives, where the degradation and recycling are achieved through the reduction and subsequent oxidative polymerization of the disulfide backbone. researchgate.net this compound itself has been explored in the context of water-triggered adhesion properties in materials like poly(this compound) (PST) coatings. researchgate.net The development of such bioadhesive systems highlights the potential for incorporating thioctic acid derivatives, including this compound, into advanced material formulations, where DES could play a role in synthesis or processing due to their favorable properties as green solvents.

Engineering of Particulate Emulsifiers from this compound for Pickering Emulsions

This compound can be utilized in the engineering of particulate emulsifiers for stabilizing Pickering emulsions. researchgate.netresearcher.life A strategy involving calcium ion-induced aggregation and ring-opening polymerization of this compound has been employed to prepare particulate emulsifiers. researchgate.net These particles are then used to stabilize oil-in-water (O/W) Pickering emulsions. researchgate.net This method leverages the natural origin of thioctic acid and the ability of the resulting particles to be metabolized, aligning with a "from nature to nature" principle for developing biodegradable emulsifiers. researchgate.net

The particulate emulsifiers prepared from this compound are abundantly enriched with dynamic disulfide bonds. researchgate.net These bonds allow the particles to be integrated into natural metabolic pathways, specifically through reduction by glutathione (B108866), which facilitates their natural degradation and mitigates potential biological hazards. researchgate.net The use of these supramolecular particles based on thioctic acid for Pickering emulsions offers advantages in protecting bioactive substances and facilitating transdermal delivery. researchgate.net

Detailed research findings related to the preparation of Pickering emulsions using this compound-derived particles include studies on the influence of this compound concentration and the molar ratio of calcium ions to this compound on emulsion properties. For example, stable O/W Pickering emulsions were prepared using initial aqueous solutions of this compound at concentrations ranging from 0.10 m to 0.30 m, with a molar ratio of calcium ions to this compound set at 1/1. researchgate.net The volume ratio of water to liquid paraffin (B1166041) (oil phase) was typically 4:1. researchgate.net

Optimization and Scale-Up Considerations in this compound Synthesis

Optimization and scale-up of chemical synthesis processes, including that of this compound, are crucial for industrial production. While specific detailed studies on the optimization and large-scale synthesis of this compound itself were not extensively detailed in the search results, general principles and related examples from the synthesis of thioctic acid and related compounds provide relevant insights.

The synthesis of alpha-lipoic acid (thioctic acid), the precursor to this compound, has been optimized for industrial production, focusing on factors such as reaction yield and gentle reaction conditions. google.com For instance, a method for preparing alpha-lipoic acid involves steps like preparing sodium sulfide (B99878) solution, synthesizing thioctic acid ethyl ester, hydrolyzing the ester to form this compound, acidifying the this compound to obtain crude thioctic acid, and finally purifying the crude product. google.com This method is described as being suitable for industrial production on large scales due to factors like the safety and ease of operation, high purity of the final product, high reaction yield, and mild reaction conditions. google.com Specific parameters mentioned in the optimization of thioctic acid ethyl ester hydrolysis include a temperature range of 50°C to 80°C. google.com

In the broader context of chemical synthesis and scale-up, factors such as biocatalyst stability, mechanical resistance, and reusability are considered vital for industrial application when using enzymatic methods. conicet.gov.ar Transforming research and development results to industrial production in a timely manner is highlighted as an advantage in the production of active pharmaceutical ingredients (APIs) and intermediates, which would be relevant for this compound synthesis. echemi.com Technological advancements in green synthesis methods are also transforming the landscape of compounds like this compound. 360iresearch.com

The synthesis of metal lipoate salts, including sodium lipoate, has been explored to increase aqueous solubility and tune viscoelastic properties for applications like bioadhesives. mdpi.com Optimization studies have been performed on the concentration of metal lipoate salts to achieve desired material properties. mdpi.com For example, an optimization study with lithium lipoate adhesive at ambient conditions revealed optimal syringable liquid behavior and the highest storage modulus at a 4M concentration. mdpi.com While this pertains to the application rather than the synthesis of this compound directly, it illustrates how optimization of concentration is a key factor in utilizing these compounds.

The development of simplified and low-cost procedures for assembling commercial small molecules into functional supramolecular materials, such as those derived from this compound, also contributes to the feasibility of scale-up. acs.orgresearchgate.netresearchgate.net

Here is a summary of some research findings related to the preparation of Pickering emulsions using this compound-derived particles:

| Parameter | Values Studied | Observation/Outcome | Source |

| Initial aqueous this compound concentration | 0.10 m, 0.15 m, 0.20 m, 0.25 m, 0.30 m | Stable O/W Pickering emulsions formed. | researchgate.net |

| Molar ratio of calcium ions to this compound | 1/1 | Utilized for preparing particulate emulsifiers via aggregation and polymerization. | researchgate.net |

| Volume ratio of water to liquid paraffin | 4:1 | Typical ratio for preparing O/W Pickering emulsions. | researchgate.net |

Sophisticated Analytical Characterization of Sodium Thioctate and Its Supra Molecular Assemblies

Advanced Spectroscopic Techniques for Molecular Structure Analysis

Spectroscopic methods play a crucial role in elucidating the molecular structure and identifying functional groups within sodium thioctate and its related systems. Techniques such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (FTIR and Raman) provide detailed insights into the chemical environment and bonding within the molecule wikipedia.orgfishersci.caresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation

NMR spectroscopy is a powerful tool for determining the structural details of organic molecules like this compound. By analyzing the chemical shifts and coupling patterns of atomic nuclei (commonly ¹H and ¹³C), researchers can map the connectivity of atoms and confirm the presence of specific functional groups researchgate.netspectroscopyonline.com. For this compound, NMR can provide definitive evidence of the pentanoic acid chain and the 1,2-dithiolane (B1197483) ring structure. Studies on related compounds and polymers of thioctic acid and this compound have successfully employed NMR for structural characterization researchgate.netresearchgate.netgeronova.comasm.org. For instance, ¹H and ¹³C NMR have been used to study the molecular structure of various metal cinnamates, demonstrating the utility of these techniques for analyzing carboxylate salts researchgate.net.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification in this compound Systems

Infrared (FTIR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule, allowing for the identification of functional groups and the study of molecular interactions researchgate.netspectroscopyonline.com. For this compound, these techniques can confirm the presence of characteristic peaks associated with the carboxylate anion (COO⁻), the disulfide bond (S-S) in the dithiolane ring, and the various C-H stretching and bending vibrations of the alkyl chain researchgate.net. Vibrational spectroscopy has been applied to characterize polymers formed from this compound, revealing insights into the molecular structure and potential interactions within these assemblies researchgate.net. Studies on other sodium salts have also utilized FTIR and Raman spectroscopy to analyze the influence of the metal cation on the electronic structure and vibrational modes of the organic ligand researchgate.net.

High-Resolution Chromatographic and Mass Spectrometric Separations

Chromatographic and mass spectrometric techniques are essential for assessing the purity of this compound, quantifying its presence in samples, and analyzing its molecular weight and fragmentation patterns. These methods offer high resolution and sensitivity, crucial for quality control and research acs.orggoogle.com.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying each component in a mixture bwise.krinnovareacademics.in. For this compound, HPLC is invaluable for determining its purity by separating it from impurities and degradation products google.com. Quantitative analysis can be performed by using calibrated standards to determine the exact amount of this compound in a sample bwise.kr. Validated HPLC methods for the determination of thioctic acid (the acid form of this compound) in raw materials and tablets demonstrate the applicability of this technique for related compounds bwise.kr. These methods often involve specific stationary and mobile phases optimized for the separation of thioctic acid and its potential impurities bwise.krinnovareacademics.in.

Chiral Separation Techniques for Enantiomeric Purity Assessment of Thioctic Acid and its Sodium Salt

Thioctic acid exists as a chiral molecule with two enantiomers, R-(+)-lipoic acid and S-(-)-lipoic acid wikipedia.org. This compound can therefore also exist in enantiomeric forms. Assessing the enantiomeric purity is critical, especially in applications where the biological activity may differ between enantiomers geronova.comchromatographyonline.com. Chiral separation techniques, particularly chiral HPLC, are employed for this purpose geronova.comchromatographyonline.comcsfarmacie.cz. These methods utilize chiral stationary phases that interact differently with each enantiomer, leading to their separation and allowing for the determination of the ratio of R and S forms csfarmacie.czchiralpedia.com. Studies have successfully used chiral HPLC coupled with other detectors like mass spectrometry or polarimetry to validate the enantiomeric purity of R-(+)-lipoic acid and its sodium salt geronova.com.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass Spectrometry (MS) provides information about the molecular weight of this compound and its fragments when subjected to ionization and fragmentation acs.org. This technique is crucial for confirming the identity of the compound and detecting the presence of impurities or degradation products based on their mass-to-charge ratio acs.orgnih.gov. MS can be coupled with chromatographic techniques like HPLC (HPLC-MS) to provide both separation and structural information geronova.comchromatographyonline.com. Native mass spectrometry has also been used in related studies to analyze the composition of protein complexes interacting with molecules like thiosulfate (B1220275), highlighting the versatility of MS in studying molecular assemblies nih.gov. Analysis of related compounds and catabolites of lipoic acid has also utilized mass spectrometry for characterization asm.org.

Morphological and Structural Analysis of this compound-Based Materials

The self-assembly of this compound can lead to the formation of highly ordered supramolecular networks. The resulting materials exhibit distinct structural features that can be analyzed using advanced characterization methods.

X-ray Scattering (Small-Angle and Wide-Angle) for Long-Range Order Determination

Small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) are powerful techniques used to probe the structural organization of materials at different length scales. SAXS provides information about larger-scale structures, typically in the nanometer to sub-micrometer range, while WAXS is sensitive to atomic and molecular arrangements, revealing crystalline order or the lack thereof.

Studies on this compound have utilized SAXS and WAXS to investigate the long-range order within its self-assembled structures. These techniques have revealed the formation of a highly ordered supramolecular layered network when this compound undergoes hierarchical self-assembly, driven by factors such as dynamic covalent ring-opening polymerization and evaporation-induced interfacial confinement. nih.govacs.orgacs.orgresearchgate.netchinesechemsoc.orgnih.gov The scattering patterns obtained from SAXS and WAXS experiments provide evidence for this layered structure, indicating order at both macroscopic and molecular scales. nih.govacs.orgacs.orgresearchgate.netchinesechemsoc.orgnih.gov The layered network consists of alternating layers, characterized by hydrophilic ionic stacking and hydrophobic polymer mainchains. nih.govacs.orgchinesechemsoc.org

The application of SAXS and WAXS allows for the determination of parameters such as interlayer spacing and the arrangement of molecules within the layers, providing quantitative data on the long-range order achieved during the self-assembly process.

Here is a summary of the findings from X-ray scattering:

| Technique | Information Provided | Findings for this compound Assemblies |

| SAXS | Long-range order (nanometer to sub-µm) | Evidence of layered supramolecular network. nih.govacs.orgacs.orgresearchgate.netchinesechemsoc.orgnih.gov |

| WAXS | Molecular/atomic arrangement (Angstroms) | Confirmation of ordered structure at molecular scale. nih.govacs.orgacs.orgresearchgate.netchinesechemsoc.orgnih.gov |

Electron Microscopy (SEM) for Surface and Microstructure Characterization

Scanning electron microscopy (SEM) is a widely used technique for visualizing the surface morphology and microstructure of materials with high resolution. By scanning a focused electron beam across the sample surface and detecting secondary or backscattered electrons, SEM can provide detailed images of the topography and features present.

Rheological Characterization of this compound Polymeric Networks

Rheology is the study of the flow and deformation of matter under stress. Rheological characterization is essential for understanding the viscoelastic properties of polymeric networks and supramolecular assemblies, providing insights into their mechanical strength, elasticity, and response to applied forces.

Mechanistic Investigations of Sodium Thioctate in Cellular and Molecular Systems in Vitro and Preclinical Models

Elucidation of Redox Homeostasis Modulation by Sodium Thioctate

This compound is a significant modulator of the cellular redox state. Its effects are multifaceted, ranging from the direct neutralization of reactive species to the regeneration of other key antioxidants and the regulation of redox-sensitive signaling pathways. The dithiolane ring structure of thioctic acid and the two sulfhydryl groups of its reduced form are central to these functions.

Direct Scavenging of Reactive Oxygen and Nitrogen Species

Both thioctic acid and its reduced form, dihydrothioctic acid, have demonstrated the ability to directly scavenge a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in vitro. nih.gov Dihydrothioctic acid is generally considered the more potent scavenger. newdrugapprovals.orgresearchgate.net The scavenging activity of this redox couple helps to mitigate oxidative and nitrosative stress at the cellular level.

The specific reactive species targeted by each form are detailed below:

| Form | Reactive Species Scavenged |

| Thioctic Acid | Hydroxyl radicals (•OH), Hypochlorous acid (HOCl), Singlet oxygen (¹O₂), Peroxynitrite (ONOO⁻) |

| Dihydrothioctic Acid | Superoxide (B77818) radicals (O₂•⁻), Hydroxyl radicals (•OH), Peroxyl radicals (ROO•), Hypochlorous acid (HOCl), Singlet oxygen (¹O₂), Peroxynitrite (ONOO⁻) |

This table is compiled from data found in multiple sources. nih.govresearchgate.net

It is noteworthy that the strained 5-membered dithiolane ring in thioctic acid contributes to its reactivity, particularly towards hypochlorous acid. newdrugapprovals.org Upon reduction to dihydrothioctic acid, this ring is opened, yielding two thiol groups that are highly effective reducing agents. newdrugapprovals.org

Enzymatic and Non-Enzymatic Regeneration of Endogenous Antioxidants (e.g., Glutathione (B108866), Ascorbate (B8700270), Vitamin E)

Ascorbate (Vitamin C) Regeneration: Dihydrothioctic acid can directly reduce dehydroascorbate, the oxidized form of ascorbate, thus regenerating this crucial water-soluble antioxidant. nih.govtandfonline.comnih.gov This process has been shown to be significantly faster and more efficient with dihydrothioctic acid compared to glutathione (GSH). nih.govresearchgate.net

Vitamin E (α-tocopherol) Regeneration: While dihydrothioctic acid does not appear to directly reduce the α-tocopheroxyl radical (the oxidized form of Vitamin E), it plays a vital indirect role. tandfonline.comnih.gov By regenerating ascorbate, it supports the subsequent reduction of the α-tocopheroxyl radical by ascorbate at the lipid-aqueous interface, a critical step in protecting cell membranes from lipid peroxidation. tandfonline.comnih.gov

Glutathione (GSH) Levels: Administration of thioctic acid has been shown to increase intracellular levels of glutathione. mdpi.com This is achieved by enhancing the cellular uptake of cysteine, the rate-limiting amino acid for glutathione synthesis, and by inducing the expression of genes involved in its synthesis. mdpi.com

This interplay creates a synergistic antioxidant network where this compound acts as a central hub. researchgate.net

Role of the Thiol/Disulfide Redox Couple in Protein Conformation and Function

The thioctic acid/dihydrothioctic acid redox couple can engage in thiol-disulfide exchange reactions with cysteine residues in proteins. diff.orgnih.gov This interaction can reversibly modulate protein structure and, consequently, their function. By forming mixed disulfides with protein thiols, thioctic acid can alter the conformation and activity of enzymes, receptors, and transcription factors. nih.govresearchgate.net This mechanism is a form of redox regulation, where the cellular redox environment, influenced by the ratio of thioctic acid to dihydrothioctic acid, can control cellular processes. nih.gov These thiol/disulfide exchange reactions are fundamental to how lipoic acid modulates proteins involved in cell signaling and transcription. diff.org

Interplay with Cellular Antioxidant Status and Redox Signaling Pathways

Beyond direct scavenging and antioxidant regeneration, this compound actively participates in cellular redox signaling. It influences the expression of a wide array of protective genes by modulating key transcription factors that are sensitive to the cellular redox state.

A primary target is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. unime.itnih.gov Thioctic acid has been shown to activate Nrf2. unime.itnih.gov Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). nih.gov Thioctic acid can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. nih.gov In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of various genes, initiating the transcription of a battery of cytoprotective proteins, including antioxidant enzymes like heme oxygenase-1 (HO-1). nih.gov This mechanism represents a shift from direct antioxidant action to the upregulation of the cell's endogenous antioxidant capacity. nih.gov Interestingly, some studies suggest that thioctic acid, but not its reduced form, is responsible for activating the Nrf2 pathway. unime.it

Impact on Bioenergetic and Intermediary Metabolism Pathways

This compound is intrinsically linked to cellular energy production through its role as an essential cofactor in mitochondrial metabolism.

Cofactor Activity within Mitochondrial α-Ketoacid Dehydrogenase Complexes

The R-enantiomer of thioctic acid is an indispensable cofactor for several key mitochondrial multienzyme complexes. nih.govwikipedia.orgoregonstate.edu Within these complexes, thioctic acid is covalently attached via an amide bond to the ε-amino group of a specific lysine (B10760008) residue on the E2 subunit, forming a lipoamide (B1675559). diff.orgresearchgate.net This lipoamide arm plays a crucial role in the catalytic cycle of these enzymes.

The primary α-ketoacid dehydrogenase complexes requiring thioctic acid as a cofactor include:

| Mitochondrial Enzyme Complex | Metabolic Pathway | Function of Lipoamide Arm |

| Pyruvate (B1213749) Dehydrogenase Complex (PDC) | Link between glycolysis and the citric acid cycle | Accepts the hydroxyethyl (B10761427) group from the E1 subunit and transfers it as an acetyl group to Coenzyme A. researchgate.netnih.gov |

| α-Ketoglutarate Dehydrogenase Complex (KGDHC) | Citric acid cycle | Accepts the succinyl group from the E1 subunit and transfers it to Coenzyme A. nih.govresearchgate.net |

| Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC) | Catabolism of branched-chain amino acids (leucine, isoleucine, valine) | Transfers the acyl group derived from the branched-chain α-ketoacid to Coenzyme A. nih.govwikipedia.org |

| 2-Oxoadipate Dehydrogenase Complex (OADHC) | Catabolism of lysine, hydroxylysine, and tryptophan | Participates in the oxidative decarboxylation of 2-oxoadipate. nih.govwikipedia.org |

The lipoamide arm cycles between an oxidized disulfide form, an acylated thiol form, and a reduced dithiol form (dihydro-lipoamide) during the catalytic process. The regeneration of the oxidized form is catalyzed by the E3 subunit (dihydrolipoamide dehydrogenase), which ultimately transfers reducing equivalents to NAD+. researchgate.net This central role places this compound at the heart of aerobic metabolism. newdrugapprovals.orgnih.gov

Modulation of Glucose Metabolism and Insulin (B600854) Sensitivity Mechanisms in Experimental Models

In vitro studies utilizing L6 muscle cells and 3T3-L1 adipocytes have demonstrated that thioctic acid, the active component of this compound, can directly stimulate glucose uptake. The (R)-isomer of thioctic acid was found to increase glucose uptake to a degree comparable to insulin. This effect was shown to be dependent on the phosphatidylinositol 3-kinase (PI3K) pathway, as the stimulation of glucose uptake was nullified by the PI3K inhibitor wortmannin (B1684655) nih.gov.

The mechanism underlying this enhanced glucose uptake involves the redistribution of glucose transporters. In L6 myotubes, (R)-thioctic acid prompted the translocation of GLUT1 and GLUT4 glucose transporters from intracellular stores to the plasma membrane, a process similar to that initiated by insulin. This suggests that this compound may improve glucose utilization in peripheral tissues by activating key components of the insulin signaling pathway nih.govnih.govmdpi.commdpi.com.

A study on rat epididymal adipose tissue indicated that a high sodium intake could enhance insulin-stimulated glucose uptake nih.gov. While this study did not use this compound specifically, it points to the potential role of sodium in modulating glucose metabolism in certain tissues.

Interactive Table: Effect of Thioctic Acid on Glucose Uptake in Cell Models

| Cell Line | Compound | Key Finding | Implicated Pathway | Reference |

|---|---|---|---|---|

| L6 Muscle Cells | (R)-Thioctic Acid | Increased glucose uptake, comparable to insulin | PI3-Kinase | nih.gov |

| 3T3-L1 Adipocytes | (R)-Thioctic Acid | Increased glucose uptake, comparable to insulin | PI3-Kinase | nih.gov |

| L6 Myotubes | (R)-Thioctic Acid | Redistribution of GLUT1 and GLUT4 transporters | Insulin Signaling | nih.gov |

| Rat Adipocytes | High Sodium Diet | Enhanced insulin-stimulated glucose uptake | Not specified | nih.gov |

Influence on Cellular Respiration and Mitochondrial Function

Sodium ions have been shown to play a role in the regulation of mitochondrial function. In isolated rat kidney mitochondria, sodium was found to inhibit the mitochondrial permeability transition, a key event in some forms of cell death, by reducing the matrix potassium content nih.gov. This suggests a protective role for sodium against certain types of mitochondrial damage.

Furthermore, sodium thiosulfate (B1220275) has been observed to preserve mitochondrial function and enhance bioenergetics in experimental settings of ischemia-reperfusion injury nih.govresearchgate.net. Studies on sodium butyrate (B1204436) have shown it can improve mitochondrial function and biogenesis in models of diabetic kidney disease through the AMPK/PGC-1α pathway nih.govmdpi.com. Conversely, in glioma cells, sodium butyrate was found to induce apoptosis by opening the mitochondrial permeability transition pore, leading to a proton leak nih.gov. These findings, while not specific to this compound, illustrate the diverse effects that different sodium salts can have on mitochondrial activity.

Research has indicated that mitochondrial dynamics and function are crucial for cellular health and that various nutrients and compounds can influence these processes mdpi.com. The antioxidant properties of thioctic acid may contribute to the preservation of mitochondrial integrity by protecting against oxidative stress-induced damage.

Regulation of Inflammatory and Cellular Signaling Cascades

Activation of Transcription Factors (e.g., Nrf2) and Phase II Detoxification Enzymes

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of a suite of protective genes, including phase II detoxification enzymes and antioxidant proteins nih.govnih.govmdpi.comfrontiersin.orgresearchgate.net.

One of the key enzymes induced by Nrf2 activation is heme oxygenase-1 (HO-1) nih.govnih.govplos.org. The induction of HO-1 is recognized as a general response to oxidant stress in mammalian cells and can be triggered by various stimuli, including compounds like sodium arsenite that generate reactive oxygen species osti.govresearchgate.net. While direct evidence for this compound as an Nrf2 activator is not established in the provided context, its antioxidant properties suggest a potential role in modulating this pathway. Antioxidant compounds can influence the cellular redox state, which is a critical factor in the activation of Nrf2.

Repression of Pro-Inflammatory Pathways (e.g., NF-κB)

The nuclear factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammation. In its inactive state, NF-κB is held in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated, ubiquitinated, and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes nih.govnih.govfrontiersin.org.

There is evidence of crosstalk between the Nrf2 and NF-κB pathways. The activation of the Nrf2-antioxidant signaling pathway has been shown to attenuate the NF-κB-mediated inflammatory response nih.gov. This suggests that by bolstering the cellular antioxidant defenses, the pro-inflammatory signaling cascade of NF-κB can be dampened. Given the antioxidant nature of thioctic acid, it is plausible that this compound could indirectly repress pro-inflammatory pathways by mitigating oxidative stress, a known activator of NF-κB.

Modulation of Adhesion Molecules (e.g., VCAM-1) and Matrix Metalloproteinases (e.g., MMP-9)

Vascular cell adhesion molecule-1 (VCAM-1) is an adhesion molecule expressed on the surface of endothelial cells in response to inflammatory cytokines. It plays a crucial role in the recruitment of leukocytes to sites of inflammation nih.govmdpi.comfrontiersin.orgresearchgate.net. The expression of VCAM-1 can be induced by reactive oxygen species (ROS) nih.gov. Therefore, antioxidant compounds have the potential to modulate VCAM-1 expression by scavenging these ROS. Although direct studies on the effect of this compound on VCAM-1 are not detailed in the provided search results, its antioxidant capacity suggests a possible mechanism for downregulating VCAM-1 expression during inflammatory conditions.

Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix. MMP-9, in particular, is associated with inflammatory processes and tissue remodeling. The regulation of MMPs is complex and can be influenced by the local cellular environment, including the redox state. While specific data on the modulation of MMP-9 by this compound is not available in the provided context, the general antioxidant properties of the compound could potentially influence the expression and activity of MMPs.

Chelation of Metal Ions and its Biological Implications

This compound possesses the ability to act as a chelating agent, meaning it can bind to metal ions smolecule.com. This property is attributed to the thiol groups in its structure. Thiol-containing compounds are known to be effective chelators of heavy metals researchgate.net.

The chelation of metal ions by this compound has potential biological implications. It has been suggested to form less toxic complexes with heavy metals such as arsenic and mercury, although it is not considered a primary treatment for heavy metal poisoning caringsunshine.com. The binding of these metal ions can facilitate their excretion from the body mdpi.comscientificliterature.orgnih.gov.

In the context of non-alcoholic fatty liver disease (NAFLD), the metal-chelating property of this compound may be beneficial. Studies have suggested that it could improve liver function by reducing oxidative stress and the accumulation of iron in the liver smolecule.com. The ability of thiol-containing chelators to bind to "soft" and "borderline" metal ions like copper and lead is also well-documented nih.gov.

Interactive Table: Metal Chelation Properties and Implications

| Property | Implication | Associated Metals | Reference |

|---|---|---|---|

| Metal Chelation | Formation of less toxic complexes | Arsenic, Mercury | smolecule.comcaringsunshine.com |

| Thiol Groups | Effective binding to metal ions | Heavy metals | researchgate.net |

| In NAFLD | Reduction of iron accumulation | Iron | smolecule.com |

| General Chelation | Binding to soft and borderline metals | Copper, Lead | nih.gov |

Stereochemical Specificity of this compound Enantiomers in Biological Activities

Thioctic acid, the active component of this compound, possesses a chiral center, resulting in two stereoisomers (enantiomers): R-(+)-lipoic acid (R-LA) and S-(-)-lipoic acid (S-LA). nih.gov Preclinical and in vitro studies have consistently demonstrated that these enantiomers exhibit different biological activities, with the R-enantiomer generally considered the more biologically active form. nih.govperformancelab.com This stereochemical specificity is attributed to the fact that R-LA is the naturally occurring form and acts as an essential cofactor for mitochondrial dehydrogenase enzyme complexes. nih.gov

The differential effects of the enantiomers are evident in their antioxidant capacities, influence on glucose metabolism, and neuroprotective actions. For instance, in models of oxidative stress, R-LA has shown superior efficacy in protecting cells and tissues from damage compared to S-LA. nih.govnih.gov

Comparative Efficacy in Cellular Models

In vitro studies using various cell lines have highlighted the superior protective effects of the R-enantiomer against oxidative damage. When C6 glioma cells were subjected to hydrogen peroxide (H₂O₂)-induced oxidative stress, all forms of lipoic acid offered protection. However, the R-isomer was more effective than both the racemic mixture and the S-enantiomer. nih.gov Furthermore, only R-LA was protective when these cells were damaged with tertiary butyl hydroperoxide (TBHP). nih.gov

Similar results were observed in other cell types. In PC12 cells damaged by H₂O₂, both R-LA and the racemic mixture not only protected against damage but also enhanced mitochondrial metabolism above the level of undamaged control cells, an effect not seen with S-LA. nih.gov When bovine aortic endothelial (BAE) cells were exposed to H₂O₂, R-LA and the racemic form were protective, whereas S-LA was ineffective. nih.gov

In hepatocytes isolated from aged rats, which are more susceptible to oxidant-induced injury, the R-form, but not the S-form, significantly protected against toxicity induced by tert-butylhydroperoxide. researchgate.net This protection was associated with the reversal of an age-related decline in cellular glutathione (GSH) levels. researchgate.net

Interactive Table: Comparative Effects of Lipoic Acid Enantiomers in Cellular Models of Oxidative Stress

| Cell Line | Oxidative Stressor | R-Lipoic Acid (R-LA) | S-Lipoic Acid (S-LA) | Racemic Lipoic Acid | Key Finding | Reference |

|---|---|---|---|---|---|---|

| C6 Glioma | Hydrogen Peroxide (H₂O₂) | Protective | Protective (less effective) | Protective (less effective) | R-LA is the most effective enantiomer. | nih.gov |

| C6 Glioma | Tertiary Butyl Hydroperoxide (TBHP) | Protective | Ineffective | Not specified | Only R-LA showed a protective effect. | nih.gov |

| PC12 | Hydrogen Peroxide (H₂O₂) | Protective & Enhanced Mitochondrial Metabolism | Ineffective | Protective & Enhanced Mitochondrial Metabolism | R-LA and racemic LA improved mitochondrial function above control levels. | nih.gov |

| Bovine Aortic Endothelial (BAE) | Hydrogen Peroxide (H₂O₂) | Protective | Ineffective | Protective | S-LA failed to protect against oxidative damage. | nih.gov |

| Hepatocytes (from aged rats) | tert-Butylhydroperoxide (t-BuOOH) | Protective | Ineffective | Not specified | R-LA reversed age-related increase in oxidant vulnerability. | researchgate.net |

Differential Neuroprotective and Metabolic Effects in Preclinical Models

Preclinical animal studies further underscore the stereospecific actions of thioctic acid enantiomers. In a rat model of cerebrovascular injury, the (+)-thioctic acid (R-enantiomer) was significantly more effective in reducing brain injury and countering cytoskeletal breakdown compared to the racemic mixture. nih.gov The (−)-enantiomer (S-form) was found to be almost inactive and may even have a negative influence on the biological activity of the R-enantiomer. nih.gov

Regarding metabolic effects, R-LA has been shown to be more potent in enhancing insulin-stimulated glucose transport and metabolism in insulin-resistant rat skeletal muscle, whereas S-LA had no significant effect. geronova.com In terms of anti-inflammatory and antioxidant effects in laying hens subjected to oxidative stress, both enantiomers showed beneficial effects, but R-LA was significantly more effective in improving certain inflammatory and antioxidant markers. nih.gov

While both enantiomers can reduce lipid peroxidation in neural tissues in vitro, some studies suggest differences in their broader physiological impacts. nih.gov For example, in a model of sciatic nerve injury in hypertensive rats, R-LA demonstrated greater analgesic and neuroprotective efficacy than S-LA. nih.gov This superior biological activity of R-LA may be linked to its preferential recognition by enzymes, leading to a higher maximum plasma concentration compared to S-LA at the same dose. nih.gov

Conversely, S-LA has been shown to inhibit pyruvate decarboxylation, a crucial step in cellular energy metabolism, while R-LA does not. nih.gov Some research has also indicated that S-LA may have potentially detrimental effects under certain conditions, such as being more lethal than R-LA in thiamine-deficient rats. nih.gov

Interactive Table: Differential Biological Activities of Thioctic Acid Enantiomers in Preclinical Models

| Animal Model | Condition | R-(+)-Thioctic Acid | S-(-)-Thioctic Acid | Key Finding | Reference |

|---|---|---|---|---|---|

| Rat | Cerebrovascular Injury | More active in countering brain injury and cytoskeletal breakdown | Ineffective or less active | The S-enantiomer may negatively impact the activity of the R-enantiomer. | nih.gov |

| Rat (Insulin-Resistant) | Glucose Metabolism | Enhanced insulin-stimulated glucose uptake | No significant effect | R-LA is the active enantiomer for improving insulin sensitivity in skeletal muscle. | geronova.com |

| Laying Hens | Oxidative Stress | More effective in improving antioxidant and anti-inflammatory markers | Alleviated inflammation and oxidative damage, but less effective than R-LA | Both enantiomers are active, but R-LA is superior. | nih.gov |

| Rat (Hypertensive) | Sciatic Nerve Injury | More active in analgesic and neuroprotective efficacy | Less active | R-LA shows superior neuroprotective effects in this model. | nih.gov |

| Rat (Thiamine-Deficient) | Toxicity | Less lethal | More lethal | S-LA exhibited higher toxicity in this specific deficiency model. | nih.gov |

Preclinical Biological and Pharmacological Efficacy of Sodium Thioctate in Vitro and Animal Models

Neuroprotective and Neurorestorative Effects in Experimental Neuropathology

Alpha-lipoic acid has demonstrated significant neuroprotective and potentially neurorestorative effects across a range of experimental models of neuropathology. These effects are often attributed to its potent antioxidant properties, its ability to modulate inflammatory pathways, and its influence on cellular energy metabolism and metal chelation. mdpi.comnih.gov

Attenuation of Oxidative Stress-Induced Neuronal Damage in Cell Culture Models

In vitro studies have provided evidence for the ability of alpha-lipoic acid to protect neuronal cells from damage induced by oxidative stress. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is a significant contributor to neuronal injury in various pathological conditions. ALA and its reduced form, dihydrolipoic acid (DHLA), are potent antioxidants that can directly scavenge ROS and reactive nitrogen species (RNS). mdpi.comnih.govfrontiersin.org They also contribute to the regeneration of other important antioxidants, such as vitamins C and E, and can increase intracellular glutathione (B108866) levels, a critical endogenous antioxidant. nih.govfrontiersin.orgnih.gov

Studies on PC12 neuronal cells, a commonly used model for dopaminergic neurons, have shown that ALA can protect against toxicity induced by agents like 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin used to model Parkinson's disease. spandidos-publications.com MPP+ induces oxidative stress by inhibiting mitochondrial complex I, leading to ROS production and DNA damage. spandidos-publications.com Treatment with ALA was found to increase the expression of proliferating cell nuclear antigen (PCNA), a protein involved in DNA repair, and reduce MPP+-induced cell apoptosis. spandidos-publications.com This protective effect appeared to be mediated, in part, by the repression of the p53 protein, which is upregulated by MPP+ treatment. spandidos-publications.com

Another in vitro model using primary cultures of dorsal root ganglia (DRG) neurons exposed to chemotherapy agents like paclitaxel (B517696) and cisplatin (B142131) demonstrated that pre-incubation with ALA prevented apoptosis, axonal degeneration, and mitochondrial dysfunction. mdpi.com The protective effects of ALA in this model were linked to its antioxidant properties and the induction of frataxin expression, a protein essential for mitochondrial function. mdpi.com

Efficacy in Animal Models of Peripheral and Central Neuropathies (e.g., Chronic Constriction Injury, Diabetic Polyneuropathy)

Animal models of both peripheral and central neuropathies have been utilized to investigate the efficacy of alpha-lipoic acid in mitigating neuronal damage and functional deficits.

In models of diabetic peripheral neuropathy, such as those induced by streptozotocin (B1681764) (STZ) in rats and mice, ALA treatment has consistently shown beneficial effects. nih.govmdpi.commdpi.comdysona.orgfusabil.orgmattioli1885journals.com These studies report that ALA can improve nerve blood flow and conduction velocity, key indicators of peripheral nerve function, in STZ-induced diabetic rats. mdpi.commdpi.com ALA treatment in these models has also been shown to reduce oxidative stress markers, increase glutathione levels, and ameliorate mitochondrial dysfunction in DRG neurons. mdpi.commdpi.com Furthermore, ALA has been found to alleviate neuropathic pain symptoms, such as thermal and mechanical hyperalgesia, in STZ-induced diabetic rats, potentially through mechanisms involving the downregulation of TRPV1 receptors and P2X3 purinoceptors in the DRG. mdpi.comnih.gov

The chronic constriction injury (CCI) model, which mimics aspects of traumatic peripheral nerve injury and associated neuropathic pain, has also been used to evaluate ALA. Studies in CCI rats have demonstrated that ALA treatment can attenuate neuropathic pain and improve behavioral assessments. d-nb.infox-mol.netspringermedizin.denih.govnih.gov ALA treatment in this model was associated with improved morphological changes in DRG neurons, reduced aggregation and proliferation of satellite glial cells, and decreased numbers of P53+ cells, suggesting a neuroprotective effect against injury-induced pathological changes. nih.govnih.gov

In models of central nervous system injury, such as cerebral ischemia-reperfusion in rodents, ALA administration has been shown to reduce infarct size and improve neurological outcomes. nih.govspringermedizin.de Studies in rat models of middle cerebral artery occlusion (MCAO) demonstrated that urgent administration of ALA after reperfusion resulted in reduced mortality, infarct size, and neurological deficit scores. springermedizin.de Long-term functional recovery was also observed in ALA-treated animals. springermedizin.de The neurorestorative effects in this model may be related to enhanced neuroproliferation and insulin (B600854) receptor activation. springermedizin.de

Protection Against Chemotherapy-Induced Ototoxicity in Animal Models (e.g., Cisplatin)

Cisplatin, a widely used chemotherapeutic agent, is known to cause ototoxicity, primarily manifesting as sensorineural hearing loss. Preclinical studies have investigated the potential of alpha-lipoic acid to protect against cisplatin-induced ototoxicity in animal models.

Studies in rat and guinea pig models of cisplatin-induced ototoxicity have evaluated the protective effects of ALA administration. selcukmedj.orgnih.govnih.govadvancedotology.org Cisplatin induces ototoxicity, in part, through the generation of reactive oxygen species and oxidative stress in the cochlea. nih.govresearchgate.netresearchgate.net ALA, with its antioxidant properties, has been explored as a potential otoprotective agent. selcukmedj.orgnih.gov

In a rat model, a single intraperitoneal injection of cisplatin resulted in increased auditory brainstem evoked potential (BAEP) wave V latency, an indicator of auditory dysfunction. selcukmedj.org While melatonin (B1676174) showed significant protection, alpha-lipoic acid did not demonstrate significant protection against these changes in this specific study design. selcukmedj.org However, other studies have shown more promising results.

In a mouse model of cisplatin-induced ototoxicity, both pre-treatment and post-treatment with ALA showed protective and restorative effects on hearing function. nih.gov Histological and physiological analyses indicated that ALA contributed to protecting mitochondrial function by preventing ROS accumulation and inhibiting apoptotic cell death in the cochlea. nih.gov Importantly, post-treatment with ALA demonstrated a restorative effect comparable to pre-treatment, suggesting a potential therapeutic application. nih.gov

Another study in guinea pigs evaluated the effect of intratympanic injection of ALA on cisplatin-induced ototoxicity. nih.govadvancedotology.org While cisplatin alone caused significant deterioration in auditory function, intratympanic ALA injection provided a protective effect across a range of frequencies as measured by distortion product otoacoustic emissions (DPOAEs). nih.govadvancedotology.org These findings suggest that local administration of ALA may be a viable strategy for otoprotection.

Investigational Studies in Experimental Models of Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)

Alpha-lipoic acid has been investigated in experimental models of neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), due to its antioxidant, anti-inflammatory, and metal-chelating properties, which are relevant to the pathophysiology of these conditions. mdpi.comnih.govmdpi.comfrontiersin.orgnih.govijhsr.org

In models of Parkinson's disease, such as those induced by neurotoxins like 6-hydroxydopamine (6-OHDA) or MPP+, ALA has shown neuroprotective effects. spandidos-publications.comfrontiersin.org Studies in 6-OHDA-induced PD models in rats and in vitro cell cultures demonstrated that ALA could protect against cell damage by decreasing intracellular ROS and iron levels. frontiersin.org ALA treatment promoted the survival of dopaminergic neurons and ameliorated motor deficits in the 6-OHDA rat model, potentially by inhibiting the decrease in tyrosine hydroxylase expression and superoxide (B77818) dismutase activity. frontiersin.org ALA also appeared to attenuate 6-OHDA-induced iron accumulation by antagonizing the upregulation of iron regulatory protein 2 and divalent metal transporter 1. frontiersin.org In the MPP+-induced PC12 cell model, ALA protected against toxicity and reduced apoptosis, linked to the upregulation of PCNA and repression of p53. spandidos-publications.com

In models relevant to Alzheimer's disease, ALA has been explored for its potential to mitigate key pathological features. Studies in APP23/PS45 transgenic mice, a model of AD, showed that ALA treatment reduced amyloid plaque formation and improved cognitive function. mdpi.com In vitro studies using this model suggested that ALA upregulated ADAM10, an enzyme involved in the non-amyloidogenic processing of amyloid-β precursor protein (APP), and these effects were mediated through autophagy and mitophagy. mdpi.com ALA has also been shown to improve neurotransmitter function, including levels of serotonin, dopamine, and norepinephrine, in models of neurodegenerative diseases. nih.gov

Modulation of Neuroinflammation and Astrogliosis in Murine Models

Neuroinflammation, characterized by the activation of glial cells like microglia and astrocytes, plays a significant role in the progression of various neurological disorders. Alpha-lipoic acid has demonstrated the ability to modulate neuroinflammatory responses in murine models.

In a dapsone-induced neuroinflammation mouse model, ALA treatment suppressed microglial and astrocyte activation. mdpi.comresearchgate.net Dapsone treatment induced the activation of microglia and astrocytes in the hippocampus and increased pro-inflammatory cytokines like IL-1β, while reducing brain-derived neurotrophic factor (BDNF). mdpi.comresearchgate.net ALA post-treatment was able to reduce IL-1β production and increase BDNF levels in both the prefrontal cortex and hippocampus. mdpi.comresearchgate.net ALA also stimulated a protective microglial profile and reduced astrocyte reactivity, particularly in the hippocampus. mdpi.comresearchgate.net

In murine models of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis (MS) which involves neuroinflammation, ALA treatment has been shown to reduce inflammation, demyelination, and axonal injury. neurology.orgnih.gov In a focal cortical EAE model, ALA treatment decreased CD4+ and galectin3+ immune cells in the brain, indicating a reduction in inflammation and infiltrating macrophages. neurology.org In an RR-EAE mouse model of MS-associated neuropathic pain, chronic ALA treatment reduced clinical disease severity and attenuated neuropathic pain, which was associated with a reduction in CD3+ T-cell infiltration and BDNF-TrkB-ERK signaling in the spinal dorsal horn. researchgate.net

Anti-Inflammatory Properties in Non-Clinical Studies

Beyond its effects on neuroinflammation, alpha-lipoic acid has demonstrated broader anti-inflammatory properties in various non-clinical study settings. These properties are linked to its ability to modulate key inflammatory pathways. mdpi.comnih.govmdpi.com

ALA has been shown to lower the levels of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, which are elevated in various inflammatory conditions. mdpi.commdpi.com It also inhibits the activation of the NF-κB pathway, a central regulator of inflammatory gene expression. mdpi.commdpi.com By suppressing these inflammatory pathways, ALA can alleviate inflammation-induced tissue damage. mdpi.com

In a lipopolysaccharide (LPS)-induced endotoxemia mouse model, which mimics systemic inflammation, ALA treatment suppressed NF-κB activation and reduced the levels of pro-inflammatory cytokines (TNF-α, MCP-1) and adhesion molecules in the lungs and heart. mdpi.com This was associated with preserved endothelial function and improved survival rates. mdpi.com Studies in models of inflammatory arthritis have also shown that ALA treatment can suppress NF-κB activation and reduce pro-inflammatory mediators in serum and joint tissues, attenuating bone destruction. mdpi.com

These findings from diverse non-clinical models highlight the significant anti-inflammatory potential of alpha-lipoic acid, contributing to its protective effects in various disease contexts.

Data Tables

| Study Model | Condition Modeled | ALA Effect | Key Findings | Source(s) |

| PC12 cells + MPP+ | Parkinson's Disease (in vitro) | Neuroprotective, Anti-apoptotic | Increased PCNA expression, reduced p53, decreased apoptosis. | spandidos-publications.com |

| DRG neurons + Paclitaxel/Cisplatin | Chemotherapy-Induced Neuropathy (in vitro) | Neuroprotective, Prevents Apoptosis, Prevents Axonal Degeneration, Prevents Mitochondrial Dysfunction | Linked to antioxidant properties and frataxin induction. | mdpi.com |

| STZ-induced diabetic rats/mice | Diabetic Peripheral Neuropathy (in vivo) | Improved Nerve Function, Reduced Oxidative Stress, Alleviated Neuropathic Pain | Increased nerve blood flow/conduction velocity, reduced oxidative markers, increased GSH, attenuated hyperalgesia. | mdpi.commdpi.commdpi.comfusabil.org |

| Chronic Constriction Injury (CCI) rats | Peripheral Nerve Injury/Neuropathic Pain (in vivo) | Attenuated Neuropathic Pain, Improved Behavioral Assessments, Neuroprotective | Improved DRG morphology, reduced satellite glial cell proliferation, decreased P53+ cells. | d-nb.infonih.govnih.gov |

| MCAO rats | Cerebral Ischemia-Reperfusion (in vivo) | Reduced Infarct Size, Improved Neurological Outcomes, Promoted Functional Recovery, Neurorestorative | Reduced mortality, infarct size, NDS; improved long-term functional outcomes; potential enhanced neuroproliferation and IR activation. | springermedizin.de |

| Cisplatin-induced ototoxicity rats/guinea pigs/mice | Chemotherapy-Induced Ototoxicity (in vivo) | Protective against Hearing Loss, Protected Mitochondrial Function, Inhibited Apoptosis (in mice) | Reduced BAEP latency changes (some studies), protected DPOAEs (intratympanic), prevented ROS accumulation, inhibited apoptosis in cochlea. | selcukmedj.orgnih.govnih.govadvancedotology.org |

| 6-OHDA-induced PD models (rats, in vitro) | Parkinson's Disease (in vivo and in vitro) | Neuroprotective, Reduced Oxidative Stress, Reduced Iron Accumulation, Promoted Neuronal Survival | Decreased intracellular ROS and iron, promoted dopaminergic neuron survival, ameliorated motor deficits, attenuated iron accumulation. | frontiersin.org |

| APP23/PS45 transgenic mice | Alzheimer's Disease (in vivo) | Reduced Amyloid Plaques, Improved Cognitive Function | Upregulated ADAM10, mediated through autophagy and mitophagy. | mdpi.com |

| Dapsone-induced neuroinflammation mice | Neuroinflammation (in vivo) | Modulated Neuroinflammation, Suppressed Glial Activation, Reduced Pro-inflammatory Cytokines, Increased BDNF | Suppressed microglial/astrocyte activation, reduced IL-1β, increased BDNF, stimulated protective microglial profile. | mdpi.comresearchgate.net |

| EAE mice (various models) | Multiple Sclerosis/Neuroinflammation (in vivo) | Reduced Inflammation, Reduced Demyelination, Reduced Axonal Injury, Attenuated Neuropathic Pain | Decreased immune cell infiltration (CD4+, galectin3+), suppressed NF-κB, reduced pro-inflammatory mediators, attenuated neuropathic pain symptoms. | neurology.orgnih.govresearchgate.net |

| LPS-induced endotoxemia mice | Systemic Inflammation (in vivo) | Anti-inflammatory, Preserved Endothelial Function, Improved Survival | Suppressed NF-κB, reduced TNF-α, MCP-1, adhesion molecules; preserved endothelial function. | mdpi.com |

| Inflammatory arthritis models (mice) | Inflammatory Arthritis (in vivo) | Anti-inflammatory, Attenuated Bone Destruction | Suppressed NF-κB, reduced pro-inflammatory mediators in serum/joints, attenuated bone destruction. | mdpi.com |

Immunomodulatory Activities in Cell-Based Assays

Research into the immunomodulatory effects of compounds related to lipoic acid, such as gold sodium thiomalate, has shown inhibition of functional activities in various cells, including human T cells. Gold sodium thiomalate inhibited T cell proliferation and interleukin 2 production in Jurkat cells at pharmacologically relevant concentrations nih.gov. It was also found to inhibit protein kinase C (PKC) in a dose-dependent manner in vitro, an effect that was abolished by 2-mercaptoethanol (B42355) nih.gov. Incubation of Jurkat cells with gold sodium thiomalate led to a slow, concentration- and time-dependent decrease in cytosolic PKC activity nih.gov. Furthermore, pretreatment of Jurkat cells with gold sodium thiomalate for 3 days markedly inhibited the translocation of PKC upon stimulation nih.gov. While these studies focus on a different sodium salt (sodium thiomalate), they provide context for investigating the potential immunomodulatory actions of other thioctic acid salts like Sodium thioctate in cell-based assays by highlighting relevant pathways such as PKC activity and T cell function.

Antimicrobial and Antiviral Research: Insights from In Vitro and Animal Models

Interference with Bacterial Virulence Factors and Growth (e.g., Staphylococcus aureus)

Lipoic acid is a crucial cofactor for metabolic enzymes in many bacterial species, including Staphylococcus aureus plos.org. S. aureus can either synthesize lipoic acid or salvage it from the environment plos.org. The mechanisms for lipoic acid biosynthesis and salvage in S. aureus are linked to redox stress response and acetate (B1210297) biosynthesis genes plos.org. Studies investigating lipoic acid salvage in S. aureus have identified two lipoate-protein ligases, LplA1 and LplA2, and the amidotransferase LipL, which are involved in incorporating lipoic acid into enzyme complexes nih.gov. Interference with the lipoic acid salvage pathway has been explored as a potential strategy for developing antimicrobial substances against S. aureus nih.gov. For instance, certain lipoic acid analogues that utilize the salvage pathway via LplA2 and LipL have shown effects on S. aureus USA300 growth in minimal medium at concentrations ranging from 2.5 to 10 µg/mL in vitro nih.gov. Further analysis of one such compound, Lpl-004, revealed its transfer to E2 subunits of dehydrogenase complexes, negatively impacting their functionality nih.gov. Growth impairment caused by Lpl-004 treatment was restored by adding products of the lipoate-dependent enzyme complexes nih.gov. In vivo studies using Caenorhabditis elegans infected with Lpl-004-treated S. aureus USA300 demonstrated a significantly expanded lifespan compared to worms infected with untreated bacteria, suggesting reduced virulence nih.gov. An S. aureus mutant unable to synthesize lipoic acid (ΔlipA strain) also showed significantly attenuated killing in C. elegans compared to the wild-type strain nih.gov. These findings suggest that targeting lipoic acid acquisition or utilization pathways in S. aureus could interfere with its growth and virulence.

Inhibition of Viral Replication Pathways (e.g., HIV-1 LTR activation in vitro)

Alpha-lipoic acid has been reported to inhibit NF-κB-dependent HIV-1 LTR activation chemicalbook.com. The long terminal repeat (LTR) region of HIV-1 is critical for viral transcription google.com. Oxidative stress is known to activate HIV replication in vitro through the activation of nuclear factor-kappa B (NF-κB), which in turn stimulates HIV gene expression by acting on the LTR promoter region taylorfrancis.com. Compounds that interfere with NF-κB activation or directly impact the LTR could potentially inhibit viral replication. While the search results specifically mention alpha-lipoic acid's effect on HIV-1 LTR activation chemicalbook.com, this compound, being a salt of alpha-lipoic acid, may exhibit similar properties. Further research specifically on this compound's effect on HIV-1 LTR activation in vitro would be necessary to confirm this.

Antineoplastic Effects in Experimental Cancer Models

Inhibition of Proliferation and Induction of Apoptosis in Cancer Cell Lines

Alpha-lipoic acid has demonstrated antineoplastic properties in various experimental cancer models, including the inhibition of proliferation and induction of apoptosis in cancer cell lines mdpi.com. Proposed mechanisms for these effects include the regulation of mitochondrial respiration, induction of endoplasmic reticulum (ER) stress, inhibition of NF-κB, inhibition of transforming growth factor beta (TGF-β) signaling, and epigenetic modification nih.gov. Some studies suggest that alpha-lipoic acid can activate pyruvate (B1213749) dehydrogenase in different cancer cells, which may contribute to inhibiting their proliferation and increasing apoptosis mdpi.com. The antioxidant effect of alpha-lipoic acid, particularly its ability to scavenge reactive oxygen species (ROS), has also been implicated in inducing apoptosis and cell death in cancer cells, such as breast cancer cell lines mdpi.com. Increased ROS production is often observed in cancer cells due to their high metabolic activity and proliferation rates mdpi.com. Modulating ROS levels using antioxidants or pro-oxidants is considered a potential strategy to selectively target cancer cells mdpi.com. Alpha-lipoic acid has also been reported to induce autophagy via the inhibition of O6-methylguanine-DNA methyltransferase (MGMT) protein, leading to apoptosis and cytotoxicity in chemo-resistant colorectal cancer cells mdpi.com.

Modulation of Tumor Growth in Xenograft Models

Preclinical studies using animal models, including xenograft models, have investigated the effects of alpha-lipoic acid on tumor growth nih.gov. Xenograft models, where human cancer cells or tumor tissues are implanted into immunodeficient mice, are valuable for evaluating the in vivo effects of potential anticancer agents nih.gov. Studies have shown that alpha-lipoic acid can hinder tumor growth in experimental models mdpi.com. While the exact mechanisms are still being elucidated, the in vitro findings regarding the inhibition of proliferation and induction of apoptosis likely contribute to the observed effects on tumor growth in vivo. For instance, activating pyruvate dehydrogenase by alpha-lipoic acid has been suggested to inhibit proliferation and hinder tumor growth mdpi.com. Additionally, the ability of alpha-lipoic acid to modulate the cellular redox state and induce apoptosis may play a role in suppressing tumor progression in vivo mdpi.com. Research involving the combination of alpha-lipoic acid with other agents in preclinical cancer models has also been conducted, although some combinations have shown increased toxicity without enhanced tumor inhibition nih.gov.

Computational Chemistry and Theoretical Modeling of Sodium Thioctate

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems. By simulating the movement of atoms and molecules over time, MD can provide insights into conformational changes, flexibility, and interactions between molecules nih.govdovepress.com. This method is particularly valuable for understanding how a molecule behaves in different environments, such as in solution or in the presence of other molecules nih.gov.

For sodium thioctate, MD simulations could be employed to explore its conformational landscape, particularly the flexibility of the pentanoic acid chain and the dynamics of the disulfide ring. Such simulations can reveal preferred conformations and the extent of their fluctuations. Furthermore, MD simulations are instrumental in studying intermolecular interactions, such as those between this compound molecules themselves, with solvent molecules (like water), or with other chemical species. Analyzing parameters like radial distribution functions (RDF) can quantify the spatial arrangement and interaction strength between different components in the system nih.govdovepress.com.

While general applications of MD simulations for conformational analysis and intermolecular interactions in various molecular systems, including drug-receptor complexes and polymers, are well-documented mdpi.comnih.govnih.govdovepress.comresearchgate.netlenus.ieacs.org, specific detailed research findings focusing solely on MD simulations for the conformational analysis and intermolecular interactions of this compound were not prominently featured in the consulted literature. However, the principles of MD simulations, involving the calculation of forces using molecular mechanics force fields and simulating atomic movements, are directly applicable to a molecule like this compound to understand its dynamic behavior and interactions in a simulated environment nih.gov. Studies on the self-assembly of this compound have highlighted its ability to form ordered supramolecular layered networks through dynamic covalent ring-opening polymerization and evaporation-induced interfacial confinement, a process inherently involving complex intermolecular interactions and structural rearrangements that could be investigated using MD simulations acs.orgacs.orgresearchgate.netsci-hub.se.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are theoretical methods that use the principles of quantum mechanics to investigate the electronic structure, properties, and reactivity of molecules nih.govscienceopen.com. These calculations can provide detailed information about the distribution of electrons within a molecule, the energies of molecular orbitals, charge distribution, and potential reaction pathways osti.govnih.govscienceopen.com.

For this compound, quantum chemical methods, such as Density Functional Theory (DFT), could be applied to determine its optimized molecular geometry and understand the electronic properties of the disulfide bond and the carboxylate group. These calculations can reveal the polarization of bonds, partial atomic charges, and the frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity nih.govscienceopen.com. For instance, the electronic structure of the disulfide bond is key to its redox activity. Quantum chemical calculations can also be used to estimate reaction barriers and predict the feasibility of certain chemical transformations involving this compound.

While quantum chemical calculations are widely used to study the electronic structure and reactivity of various chemical systems osti.govnih.govarxiv.orguni-freiburg.descienceopen.com, specific detailed research findings focused solely on applying these calculations comprehensively to this compound for electronic structure determination and reactivity predictions were not extensively detailed in the consulted literature. However, the fundamental principles and methods are directly applicable to gain a deeper understanding of this compound's intrinsic chemical nature and its potential to participate in chemical reactions.

Non-Clinical Structure-Activity Relationship (SAR) Modeling and Design

Structure-Activity Relationship (SAR) modeling is an approach used to correlate the structural features of chemical compounds with their biological or chemical activities ic.ac.ukpreprints.orgnih.gov. Non-clinical SAR modeling focuses on predicting activities relevant outside of clinical trials, such as interactions with specific biological targets in vitro or physicochemical properties relevant to formulation and stability. Computational SAR methods involve developing models based on a set of compounds with known structures and activities to predict the activities of new or untested compounds ic.ac.ukpreprints.orgnih.govnih.gov.

For this compound, non-clinical SAR modeling could involve studying how modifications to its structure, such as alterations to the alkyl chain length, changes in the disulfide ring, or modifications of the carboxylate group, might affect its chemical reactivity or interactions with specific non-biological or biological components in vitro. This could be relevant for designing derivatives with altered properties, for example, improved stability or different interaction profiles. Parameters such as molecular descriptors (e.g., molecular weight, lipophilicity, number of rotatable bonds, topological indices) and electronic descriptors (from quantum chemical calculations) can be used to build SAR models preprints.orgnih.gov.

Although SAR modeling is a fundamental aspect of molecular modeling and is applied to a wide range of chemical series ic.ac.ukpreprints.orgnih.govmdpi-res.comnih.gov, specific detailed non-clinical SAR modeling studies focused exclusively on this compound or its direct derivatives were not prominently found in the consulted literature. However, the established methodologies of SAR modeling are fully applicable to this compound to explore how structural variations might influence its non-clinical attributes.

In Silico Predictive Modeling for Biological Target Interactions

In silico predictive modeling for biological target interactions involves using computational methods to predict how a chemical compound might interact with specific biological macromolecules, such as proteins or enzymes nih.govnih.govresearchgate.net. Techniques like molecular docking and molecular dynamics simulations are often used in this context to predict binding poses and affinities mdpi.comresearchgate.netacs.org. This type of modeling is crucial in drug discovery and understanding the potential biological mechanisms of action of a compound nih.govnih.govresearchgate.net.

For this compound, in silico modeling could be used to predict potential interactions with a range of biological targets. Given that alpha-lipoic acid (the parent compound of this compound) is known for its antioxidant properties and involvement in metabolic processes, predictive modeling could explore its potential binding sites on enzymes involved in redox reactions or energy metabolism. Molecular docking could predict how this compound might fit into the active site of a target protein, while subsequent MD simulations could assess the stability of the complex and refine the understanding of the interaction forces mdpi.comresearchgate.netacs.org.

Applications of Sodium Thioctate in Advanced Materials Science and Engineering

Design and Synthesis of Functional Supramolecular Polymers